

Application Notes and Protocols for 113-O16B in Targeted mRNA Delivery

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Compound of Interest

Compound Name: 113-O16B

Cat. No.: B15597133

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Introduction

113-O16B is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for in vivo delivery of messenger RNA (mRNA).[1] While direct studies on **113-O16B** are limited in publicly available literature, its structural similarity to other lipidoids in the same family, such as 113-O12B, allows for the establishment of robust protocols for its use. Research on these related lipidoids has demonstrated their potential for targeted delivery of mRNA to lymph nodes, making them particularly suitable for applications in vaccine development, especially for cancer immunotherapy.[2][3][4]

The protocols and data presented herein are largely based on the successful application of the closely related lipidoid, 113-O12B, in a preclinical cancer vaccine model. These lipidoids facilitate the encapsulation of mRNA and its delivery to antigen-presenting cells (APCs) in the lymph nodes, leading to a potent, antigen-specific CD8+ T cell response.[2][3][4]

Key Applications

- mRNA Cancer Vaccines: Targeted delivery to lymph nodes enhances the priming of T cells against tumor-associated antigens.
- Infectious Disease Vaccines: Potential for dose-sparing and enhanced immunogenicity through targeted delivery to immune cells.

- Gene Editing: Delivery of mRNA encoding for CRISPR-Cas9 components.

Data Presentation

The following tables summarize the physicochemical characteristics and in vivo efficacy of lipid nanoparticles formulated with a lipidoid from the same family as **113-O16B** (specifically 113-O12B), as demonstrated in a B16F10 melanoma model.[\[2\]](#)

Table 1: Physicochemical Properties of 113-O12B Formulated LNPs

Parameter	Value
Hydrodynamic Diameter (nm)	80 - 100
Polydispersity Index (PDI)	< 0.2
Zeta Potential (mV)	-5 to -15 (at neutral pH)
mRNA Encapsulation Efficiency (%)	> 90%

Table 2: In Vivo Efficacy of 113-O12B/mOVA LNPs in a B16F10-OVA Tumor Model

Treatment Group	Mean Tumor Volume (mm ³) on Day 15	Survival Rate on Day 35	SIINFEKL-specific CD8+ T cells (%) in PBMCs
Untreated	~1500	0%	Not Detected
ALC-0315/mOVA	~800	20%	2.2%
113-O12B/mOVA	~400	100%	2.5%
113-O12B/mOVA + anti-PD-1	~200	100%	5.3%

Data adapted from Chen, J., et al. PNAS (2022).[\[1\]](#)

Experimental Protocols

Protocol 1: Formulation of **113-O16B** Lipid Nanoparticles (LNPs)

This protocol describes the formulation of **113-O16B** LNPs encapsulating mRNA using a microfluidic mixing method. The lipid ratios are based on the optimized formulation for the related 113-O12B lipidoid.[\[2\]](#)

Materials:

- **113-O16B** ionizable cationic lipidoid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- mRNA encoding the protein of interest
- Ethanol (anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve **113-O16B**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
 - The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.
- Prepare mRNA Solution:

- Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
 - Set the total flow rate to achieve rapid and efficient mixing (e.g., 12 mL/min).
 - Pump the two solutions through the microfluidic device to initiate the self-assembly of LNPs.
- Purification and Buffer Exchange:
 - Collect the LNP solution from the outlet of the device.
 - Dialyze the LNP solution against PBS (pH 7.4) for at least 12 hours at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa to remove ethanol and unencapsulated mRNA.
 - Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
- Characterization:
 - Measure the hydrodynamic diameter, PDI, and zeta potential of the LNPs using dynamic light scattering (DLS).
 - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ Assay).
 - Assess the final mRNA concentration using UV-Vis spectrophotometry.
- Storage:
 - Sterile filter the final LNP formulation through a 0.22 µm filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Evaluation of **113-O16B** LNPs in a Murine Cancer Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a **113-O16B**-formulated mRNA cancer vaccine in a mouse tumor model.

Materials:

- C57BL/6 mice (6-8 weeks old)
- Tumor cell line (e.g., B16F10-OVA)
- **113-O16B**/mRNA LNPs (formulated as in Protocol 1)
- Control LNP formulation (e.g., using ALC-0315)
- PBS (pH 7.4)
- Calipers for tumor measurement
- Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, tetramers specific for the mRNA-encoded antigen)

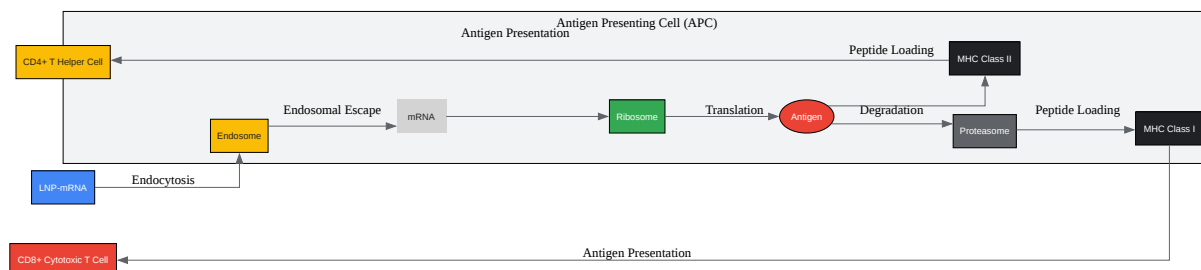
Procedure:

- Tumor Implantation:
 - Subcutaneously inject 1×10^6 B16F10-OVA cells into the flank of each C57BL/6 mouse.
 - Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- Vaccination Schedule:
 - Randomize mice into treatment groups (e.g., Untreated, Control LNP, **113-O16B** LNP, **113-O16B** LNP + checkpoint inhibitor).
 - On days 7, 14, and 21 post-tumor implantation, administer a subcutaneous injection of the LNP formulations (e.g., 10 µg mRNA per mouse) at the base of the tail.

- Monitoring Tumor Growth and Survival:
 - Measure tumor volume every 2-3 days using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
 - Monitor the health and survival of the mice daily. Euthanize mice when tumors reach a predetermined endpoint (e.g., $>2000 \text{ mm}^3$).
- Immunological Analysis:
 - On a specified day post-vaccination (e.g., day 19), collect peripheral blood from a subset of mice.
 - Isolate peripheral blood mononuclear cells (PBMCs).
 - Stain PBMCs with fluorescently labeled antibodies against immune cell markers and an antigen-specific tetramer.
 - Analyze the frequency of antigen-specific CD8⁺ T cells using flow cytometry.
- Data Analysis:
 - Plot mean tumor growth curves for each treatment group.
 - Generate Kaplan-Meier survival curves.
 - Statistically analyze differences in tumor growth and immune cell populations between groups.

Visualizations

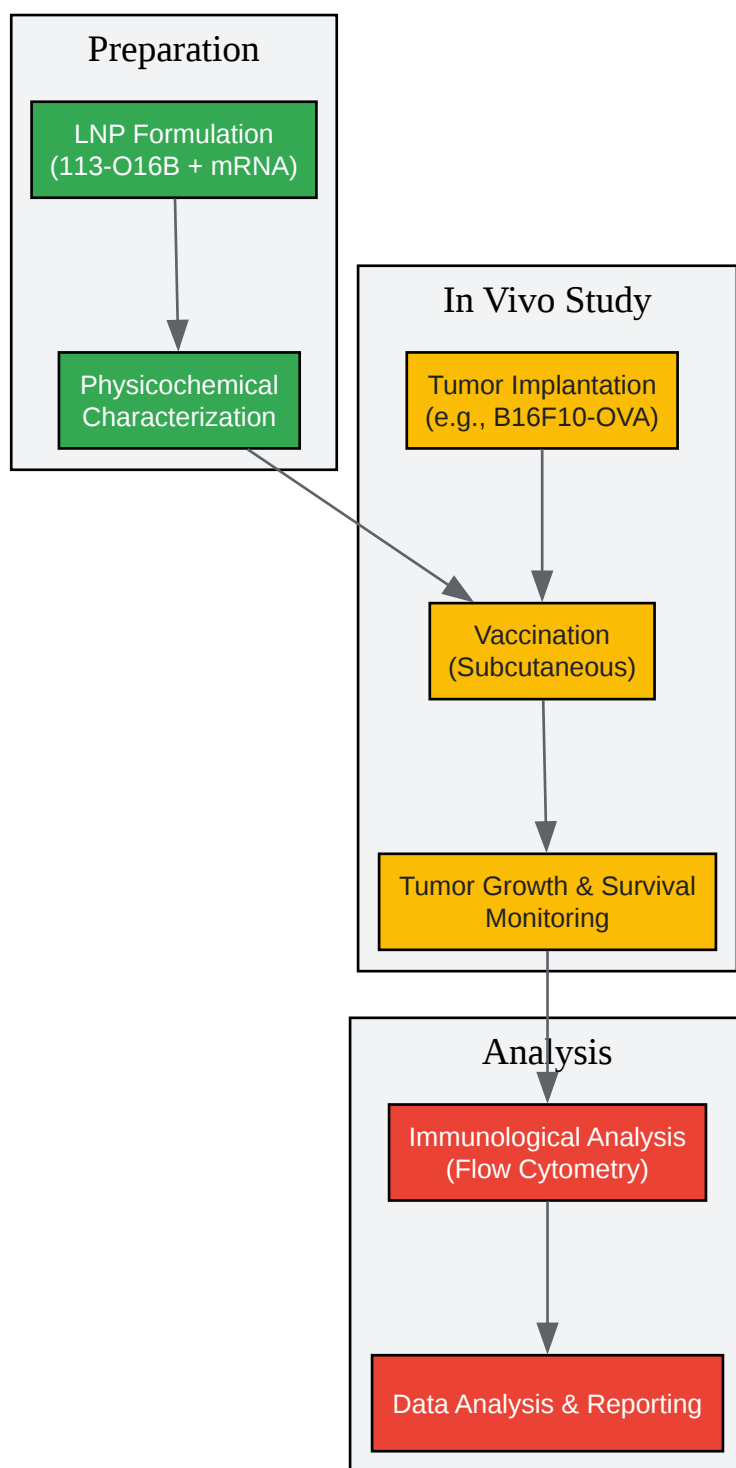
Signaling Pathway of an mRNA Vaccine



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Caption: Intracellular pathway of LNP-delivered mRNA leading to T cell activation.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for preclinical evaluation of an mRNA-LNP cancer vaccine.

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